molecular formula C₄₀H₈₂O₁₅ B1145508 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol CAS No. 54350-53-7

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol

Cat. No. B1145508
CAS RN: 54350-53-7
M. Wt: 803.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol (TOTP) is a polyhydroxy fatty acid (PFA) that is found in a variety of plant sources. It is a biologically active molecule and has been studied for its potential therapeutic applications. TOTP has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.

Starting Materials
1,2-Dibromoethane, Sodium hydroxide, Ethylene glycol, Hydrogen peroxide, Sulfuric acid, Sodium carbonate, Sodium chloride, Sodium sulfate, Wate

Reaction
Step 1: Ethylene glycol is reacted with sodium hydroxide to form sodium ethylene glycolate., Step 2: 1,2-Dibromoethane is added to the sodium ethylene glycolate solution and the mixture is heated to form 1,2-bis(2-hydroxyethoxy)ethane., Step 3: 1,2-bis(2-hydroxyethoxy)ethane is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 1,2-bis(2-hydroperoxyethoxy)ethane., Step 4: The resulting 1,2-bis(2-hydroperoxyethoxy)ethane is treated with sodium carbonate to form 3,6,9,12-tetraoxatricosane-1,24-diol., Step 5: 3,6,9,12-tetraoxatricosane-1,24-diol is further reacted with sodium hydroxide and sodium chloride to form 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol., Step 6: The product is purified by recrystallization and drying.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential to treat diabetes, obesity, and metabolic syndrome. It has also been studied for its potential to reduce the risk of cardiovascular disease.

Mechanism Of Action

The exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol is still unknown. However, it is believed to work by activating the PPARγ receptor, which is involved in regulating lipid and glucose metabolism. It is also believed to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation.

Biochemical And Physiological Effects

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to reduce the risk of cardiovascular disease. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to reduce the risk of obesity and metabolic syndrome.

Advantages And Limitations For Lab Experiments

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have a number of beneficial effects. However, there are some limitations to using 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol in lab experiments. For example, it is not possible to accurately measure the exact amount of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol that is present in a sample, and it is difficult to determine the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol.

Future Directions

There are a number of potential future directions for 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol research. These include further research into its potential therapeutic applications, such as its potential to treat diabetes, obesity, and metabolic syndrome. Additionally, research into the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide insight into how it works and how it could be used to treat various diseases. Finally, research into the exact biochemical and physiological effects of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide further insight into its potential therapeutic applications.

properties

CAS RN

54350-53-7

Product Name

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol

Molecular Formula

C₄₀H₈₂O₁₅

Molecular Weight

803.07

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.